molecular formula C13H18O B2491285 (4-Phenylcyclohexyl)methanol CAS No. 87073-90-3

(4-Phenylcyclohexyl)methanol

Cat. No. B2491285
CAS RN: 87073-90-3
M. Wt: 190.286
InChI Key: SRPDEHMURXAMGW-AULYBMBSSA-N
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Description

Synthesis Analysis

The synthesis of (4-Phenylcyclohexyl)methanol and related compounds can be achieved through multiple pathways, including Prins-type cyclization reactions catalyzed by hafnium triflate. This method proves effective for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives from aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol, yielding products in high yields under optimized conditions (Nakamura et al., 2009).

Molecular Structure Analysis

The molecular structure of (4-Phenylcyclohexyl)methanol derivatives often showcases significant conformational diversity due to the presence of various substituents. For example, the structure of 2,3-Dibromo-6-methoxy-4-[(phenethylamino)methylidene]cyclohexa-2,5-dien-1-one methanol monosolvate reveals nearly parallel planes between the substituted cyclohexa-2,5-dien-1-one and phenyl rings, illustrating the compound's planar complexity and the potential for diverse chemical behavior (Ge et al., 2011).

Chemical Reactions and Properties

The chemical reactions involving (4-Phenylcyclohexyl)methanol derivatives are vast and varied. For instance, the photochemical nucleophile–olefin combination, aromatic substitution reactions of methanol with cyclic olefins and 1,4-dicyanobenzene, demonstrate the compound's reactivity towards forming regio- and stereoisomers of adducts under direct irradiation conditions (Arnold & Snow, 1988). These reactions highlight the compound's versatility in chemical transformations.

Physical Properties Analysis

The physical properties of (4-Phenylcyclohexyl)methanol and its derivatives, such as solubility, melting point, and boiling point, are crucial for understanding its behavior in different environments. However, specific details on these properties require further research to elucidate fully.

Chemical Properties Analysis

The chemical properties, including reactivity with various chemical agents, stability under different conditions, and potential for undergoing a wide range of chemical reactions, underscore the compound's significance in organic synthesis and chemical studies. For example, the degradation of (4-methylcyclohexyl)methanol isomers in activated sludge demonstrates the environmental fate and biodegradation potential of these compounds, providing insights into their chemical stability and reactivity in biological systems (Yuan et al., 2016).

Scientific Research Applications

Methanol as a Hydrogen Donor in Homogeneous Catalysis

Methanol, including compounds like (4-Phenylcyclohexyl)methanol, can act as a hydrogen donor in homogeneous catalysis. For instance, it has been found effective in the reduction of ketones to alcohols using complexes of rhodium, iridium, ruthenium, and osmium (Smith & Maitlis, 1985).

Application in Organic Synthesis

Methanol, including derivatives like (4-Phenylcyclohexyl)methanol, has been identified as a potential hydrogen source and C1 synthon, with applications in chemical synthesis and energy technologies. It has been used effectively for selective N-methylation of amines using RuCl3.xH2O as a catalyst (Sarki et al., 2021).

Photochemistry Studies

The photochemistry of derivatives of cyclohexanol, such as (4-Phenylcyclohexyl)methanol, is an area of research interest. For instance, the study of the Norrish Type II-like reaction in methanol and its mechanism has been explored (Pincock, Rifai, & Stefanova, 2001).

Study of Lipid Dynamics in Biological Membranes

Methanol, as part of compounds like (4-Phenylcyclohexyl)methanol, has been used to study lipid dynamics in biological membranes. It significantly influences lipid transfer and flip-flop kinetics, impacting the structure-function relationship in bilayer compositions (Nguyen et al., 2019).

Catalysis in Chemical Reactions

Methanol, as seen in (4-Phenylcyclohexyl)methanol, plays a role in catalysis. For example, its derivatives have been used in enantioselective epoxidation of α,β-enones, proving effective in producing epoxides with high yields and selectivities (Lu, Xu, Liu, & Loh, 2008).

Electrocatalytic Hydrogenation

Electrocatalytic hydrogenation studies have utilized derivatives of methanol, such as (4-Phenylcyclohexyl)methanol. These studies focus on the hydrogenation of organic compounds, examining the selectivity and efficiency of various electrodes (Dabo, Mahdavi, Ménard, & Lessard, 1997).

Methanol in Renewable Energy and Green Chemistry

In the context of renewable energy and green chemistry, methanol derivatives have been studied for their potential in the hydrogenation of CO2 to CH3OH, aligning with climate change prevention and sustainable economic development goals (Richard & Fan, 2018).

Safety and Hazards

The safety information for “(4-Phenylcyclohexyl)methanol” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, such as gloves and eye protection, when handling this compound .

properties

IUPAC Name

(4-phenylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,11,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPDEHMURXAMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Phenylcyclohexyl)methanol

Synthesis routes and methods I

Procedure details

Dried tetrahydrofuran (THF) (420 ml) was added to aluminum-lithium hydride (11.1 g, 0.293 mol) and the mixture was vigorously agitated. To the mixture was dropwise added a solution of methyl trans-4-phenylcyclohexanecarboxylate (II) (64.0 g, 0.293 mol) dissolved in THF (70 ml) while the reaction temperature was kept at 20° C. or lower. After completion of the dropwise addition, the mixture was warmed up to 55° C., reacted for 2 hours and cooled. Ethyl acetate (12 ml) and water (100 ml) were then added, followed by adding 18% sulfuric acid (350 ml) to give two separated layers: tetrahydrofuran layer and water layer. n-Heptane (200 ml) was added and the mixture was transferred into a separating funnel, followed by washing it with water (500 ml), washing with a 2% sodium carbonate aqueous solution (500 ml) and further washing with water till the aqueous layer becomes neutral. Heptane and THF were distilled off and the solid remaining in the distilation kessel was recrystallized from heptane (20 ml), and separated by filtration, followed by drying crystals to obtain 4-phenyl-cyclohexylmethylalcohol (III) (51.4 g) having a melting point of 47.3°~48.5° C.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
11.1 g
Type
reactant
Reaction Step Six
Quantity
420 mL
Type
solvent
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

A suspension of LiAlH4 (0.56 g, 14.8 mmol, 2.0 equiv) was prepared under argon in 50 mL of anhydrous THF (50 mL) kept at 0° C. A solution of 4-phenyl-cyclohexanecarboxylic acid (1.5 g, 7.34 mmol, 1.0 equiv) in 50 mL of THF was added dropwise over a 20 min period. The reaction mixture was stirred at ambient temperature for 1.5 h and then cooled to 0° C. The excess hydride reagent was carefully quenched under argon by dropwise addition of 1 N HCl. After quenching, the reaction mixture was extracted with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated to give the title product as a colorless oil (1.9 g crude) which was used without further purification.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Dry tetrahydrofuran (THF)(420 ml) was added to lithium aluminum hydride (11.1 g, 0.293 mol), and while the mixture was vigorously agitated, there was dropwise added a soltuion obtained by dissolving trans-4-phenylcyclohexanecarboxylic acid methyl ester (II) (64.0 g, 0.293 mol) in THF (70 ml), at a reaction temperature kept at 20° C. or lower. After completion of the addition, the reaction mixture was warmed up to 55° C., followed by reacting it for 2 hours and cooling. Ethyl acetate (12 ml) and water (100 ml) were then added, followed by adding a 1N aqueous solution of sulfuric acid (350 ml) to dissolve inorganic matter, separating the resulting organic layer and aqueous layer from one another, adding n-heptane (200 ml) to extract the organic layer, washing the extract solution with water 500 ml), then washing with a 2% aqueous solution of Na2CO3, further washing with water until the aqueous layer became neutral, distilling off n-heptane and THF, recrystallizing the resulting solid as residue from n-heptane (20 ml), filtering off crystals and drying to obtain 4-phenylcyclohexylmethanol (III) (51.4 g). M.P. 47.3°~48.5° C.
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
11.1 g
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Dry tetrahydrofuran (THF) (420 ml) was added to lithiumaluminum hydride (11.1 g, 0.293 mol) and the mixture was vigorously agitated, followed by dropwise adding to the mixture, a solution obtained by dissolving trans-4-phenylcyclohexanecarboxylic acid methyl ester (II) (64.0 g, 0.293 mol) in THF (70 ml), while keeping the reaction temperature at 20° C. or lower. After completion of the dropwise addition, the reaction mixture was warmed up to 55° C., reacted for 2 hours and cooled, followed by adding ethyl acetate (12 ml) and water (100 ml), and then adding 18% sulfuric acid (350 ml) to form two separated layers of a tetrahydrofuran layer and an aqueous layer. n-Heptane (200 ml) was added to the former layer and the mixture was transferred into a separating funnel, followed by washing with water (500 ml), washing with 2% aqueous solution of sodium carbonate (500 ml), further washing with water till the aqueous layer became neutral, distilling off n-heptane and THF, recrystallizing solid as still residue from n-heptane (20 ml), filtering off the resulting crystals and drying to obtain 4-phenylcyclohexylmethanol (III) (51.4 g). M.P. 47.3°~48.5° C.
Quantity
64 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
11.1 g
Type
reactant
Reaction Step Five
Quantity
420 mL
Type
solvent
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

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